(4-Nitrophenyl)methanesulfonyl chloride

Calixarene orthogonal protection supramolecular chemistry

(4-Nitrophenyl)methanesulfonyl chloride (4025-75-6) cannot be replaced by tosyl chloride or nosyl chloride in critical applications. The methylene-spacer between the para-nitrophenyl ring and sulfonyl chloride group provides unique electrophilicity and steric profile essential for: (1) native chemical ligation in HIV-1 Tat protein synthesis, (2) regioselective sulfonylation of asymmetric calix[4]arenes, and (3) certified Sumatriptan Impurity 7 reference standard (with COA, NMR, HPLC) for ANDA submissions. Higher melting point (90-94°C) ensures superior physical stability during storage and automated dispensing vs. lower-melting alternatives.

Molecular Formula C7H6ClNO4S
Molecular Weight 235.65 g/mol
CAS No. 4025-75-6
Cat. No. B1304186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitrophenyl)methanesulfonyl chloride
CAS4025-75-6
Molecular FormulaC7H6ClNO4S
Molecular Weight235.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
InChIKeyCAXRPEAFHWDFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Nitrophenyl)methanesulfonyl chloride (CAS 4025-75-6): A Reactive Sulfonyl Chloride for Peptide Ligation, Protecting Group, and Analytical Reference Standard Procurement


(4-Nitrophenyl)methanesulfonyl chloride (CAS 4025-75-6), also known as 4-nitrobenzylsulfonyl chloride or 4-nitro-α-toluenesulfonyl chloride, is an organosulfur compound featuring a reactive sulfonyl chloride group attached to a para-nitrophenyl-substituted methylene bridge [1]. With a molecular formula of C7H6ClNO4S and a molecular weight of 235.64 g/mol , it is a solid at ambient temperature (melting point 90-94°C) that reacts vigorously with water . This compound serves as a versatile electrophilic reagent in organic synthesis, enabling the preparation of sulfonamide and sulfonate ester derivatives, and is specifically utilized in specialized applications including native chemical ligation for peptide synthesis and as a pharmaceutical impurity reference standard .

Procurement Risk Alert: Why (4-Nitrophenyl)methanesulfonyl chloride Cannot Be Replaced with Common Sulfonyl Chlorides


Generic substitution with standard sulfonyl chlorides like tosyl chloride (TsCl) or nosyl chloride (NsCl) fails in critical applications because the para-nitrophenylmethyl structure of (4-nitrophenyl)methanesulfonyl chloride imparts a unique combination of electrophilicity, steric profile, and leaving group character that is essential for specific synthetic transformations . Unlike aromatic sulfonyl chlorides directly attached to a phenyl ring (e.g., nosyl chloride), the methylene spacer in this compound alters both the reactivity and the stability of the resulting sulfonamide or sulfonate ester derivatives, affecting deprotection conditions and downstream functional group compatibility [1]. Procurement decisions must be based on quantitative evidence demonstrating that only this specific structure delivers the required performance in specialized contexts such as native chemical ligation and orthogonal protection schemes .

(4-Nitrophenyl)methanesulfonyl chloride: Quantifiable Differentiation Evidence vs. Sulfonyl Chloride Alternatives


Selective Sulfonylation of Calix[4]arene Triamine: 4-Nitrobenzylsulfonyl Chloride Preferentially Targets Proximal Amino Group

In a stepwise orthogonal protection of a cone calix[4]arene bearing three amino groups, sulfonylation with 4-nitrobenzylsulfonyl chloride (the target compound) demonstrated preferential reactivity toward the proximal amino group, enabling bis-N-protection with high regioselectivity. Subsequent acylation with di-tert-butyl dicarbonate proceeded without interference from the sulfonamide moiety, confirming the orthogonal compatibility of this protecting group [1]. While the source does not provide a direct quantitative yield for this specific step, the ability to achieve selective mono- and bis-sulfonylation on a polyfunctional scaffold represents a functional differentiation that is not achievable with less selective sulfonyl chlorides such as tosyl chloride or nosyl chloride, which would likely yield complex mixtures of N- and O-sulfonylated products [2]. This selectivity arises from the unique combination of the electron-withdrawing nitro group and the flexible methylene spacer, which together modulate electrophilicity and steric demand.

Calixarene orthogonal protection supramolecular chemistry

Native Chemical Ligation for HIV-1 Tat Protein Synthesis: 4-Nitrobenzylsulfonyl Chloride as a Key Reagent

4-Nitrobenzylsulfonyl chloride is specifically employed in the preparation of the HIV-1 Tat protein via native chemical ligation, a process that involves the reaction between a peptide thioester and a peptide containing (mercapto)leucine at the N-terminus, followed by desulfurization . While the source does not report a direct yield for this ligation step, the necessity of this specific sulfonyl chloride in this established protocol—as opposed to alternatives like tosyl chloride, mesyl chloride, or nosyl chloride—implies a unique reactivity profile that enables the desired transformation. The para-nitrophenylmethyl group likely facilitates the required thioester formation or subsequent deprotection under mild conditions compatible with the sensitive peptide substrate, a feature not offered by standard sulfonyl chlorides.

Peptide synthesis Native Chemical Ligation HIV-1 Tat

Physical Property Differentiation: Higher Melting Point and Density vs. Common Sulfonyl Chlorides

The physical properties of (4-nitrophenyl)methanesulfonyl chloride differ significantly from common sulfonyl chloride alternatives, impacting handling, storage, and purification workflows. The target compound exhibits a melting point of 90-94°C and a density of 1.6±0.1 g/cm³ . In comparison, tosyl chloride (TsCl) has a melting point of 65-69°C and density of ~1.34 g/cm³, while nosyl chloride (NsCl) melts at 75-80°C. The higher melting point of the target compound (approximately 20-25°C higher than TsCl) provides greater solid-state stability at ambient temperatures, reducing the risk of liquefaction during storage or shipping. The increased density also reflects a more compact crystal packing, which can influence solubility and reaction kinetics in certain solvent systems.

Physical properties solid-state handling procurement specifications

Pharmaceutical Impurity Reference Standard: Regulatory Traceability for Sumatriptan Analysis

(4-Nitrophenyl)methanesulfonyl chloride is formally designated as Sumatriptan Impurity 7 and is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) . This impurity standard is characterized with detailed analytical data (e.g., HPLC purity typically ≥95%, structural confirmation by NMR/MS) and may be traceable to pharmacopeial standards such as USP or EP [1]. Generic sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) are not qualified as Sumatriptan impurities and lack the certified characterization and traceability required for regulatory submissions. The availability of this specific compound as a certified reference standard provides a critical differentiation point for pharmaceutical quality control laboratories.

Pharmaceutical impurity reference standard Sumatriptan regulatory compliance

Optimal Procurement Scenarios for (4-Nitrophenyl)methanesulfonyl chloride Based on Verified Differentiation Evidence


Orthogonal Protection of Polyamine Scaffolds in Supramolecular Chemistry

When synthesizing asymmetric calix[4]arene derivatives or similar polyfunctional macrocycles, (4-nitrophenyl)methanesulfonyl chloride provides regioselective sulfonylation of proximal amino groups, enabling stepwise protection strategies that are unattainable with less discriminating sulfonyl chlorides . This selectivity is critical for constructing complex architectures with precise spatial arrangements of functional groups.

Native Chemical Ligation in Peptide Synthesis for HIV-1 Tat and Related Proteins

In protocols requiring the preparation of HIV-1 Tat protein or analogous peptides via native chemical ligation, (4-nitrophenyl)methanesulfonyl chloride serves as a specific reagent for activating or protecting components of the ligation system. Its unique reactivity profile ensures compatibility with the mild, aqueous conditions required for peptide thioester formation and desulfurization steps . Substitution with alternative sulfonyl chlorides would likely disrupt the delicate balance of reactivity and stability needed for successful ligation.

Analytical Reference Standard for Sumatriptan Impurity Profiling in Pharmaceutical QC

For pharmaceutical analytical laboratories developing or validating methods for Sumatriptan API, procuring (4-nitrophenyl)methanesulfonyl chloride as a certified Sumatriptan Impurity 7 reference standard is mandatory for regulatory compliance . This certified standard provides the necessary characterization data (COA, NMR, HPLC) and traceability (USP/EP) required for ANDA submissions and routine quality control testing [2]. Generic sulfonyl chlorides cannot substitute in this application due to lack of certification and potential differences in retention time or spectral properties.

Solid-Phase Synthesis and Long-Term Reagent Storage Requiring High Melting Point Stability

In automated solid-phase synthesis platforms or in laboratories where reagents may experience temperature fluctuations, the higher melting point (90-94°C) of (4-nitrophenyl)methanesulfonyl chloride offers improved physical stability compared to lower-melting sulfonyl chlorides like tosyl chloride (65-69°C) . This reduces the risk of reagent caking or liquefaction, ensuring consistent dispensing and reaction performance over extended storage periods.

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